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Compound of Interest

Compound Name:
3,4,5-Trimethoxybenzaldehyde-

13C3

CAS No.: 1346605-09-1

Cat. No.: B585679

Get Quote

Executive Summary
3,4,5-Trimethoxybenzaldehyde-13C3 (hereafter TMBA-13C3) is a stable isotope-labeled

derivative of 3,4,5-trimethoxybenzaldehyde, a critical intermediate in the synthesis of

antimicrobial agents (e.g., Trimethoprim) and psychoactive phenethylamines (e.g., Mescaline).

In drug development and forensic toxicology, TMBA-13C3 serves as a "gold standard" Internal

Standard (IS). Unlike deuterated analogs (

or

), carbon-13 labeled standards avoid the Kinetic Isotope Effect (KIE) during chromatographic
separation and metabolic reactions, ensuring that the internal standard co-elutes perfectly with
the analyte and behaves identically in biological systems.

This guide details the chemical structure, a self-validating synthesis protocol, and the specific

NMR/MS signatures required for quality assurance.
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Chemical Identity & Structural Physics[1]
The "13C3" designation typically refers to the uniform labeling of the three methoxy carbons

attached to the benzene ring. This configuration is selected because the methoxy groups are

the primary sites of metabolic attack (O-demethylation).

Structural Specifications
Property Data

Chemical Name

3,4,5-Trimethoxybenzaldehyde-(ngcontent-ng-

c2699131324="" _nghost-ng-c2339441298=""

class="inline ng-star-inserted">

C

)

Molecular Formula

C

C

H

O

Molecular Weight
199.21 g/mol (approx. +3.01 Da shift from

unlabeled)

Isotopic Purity
99 atom %

C

CAS Number 1189926-02-6 (Generic for labeled variants)

Solubility
Soluble in Chloroform, Methanol, DMSO;

sparingly soluble in water.

NMR Characterization (The "Fingerprint")
The definitive identification of TMBA-13C3 relies on Heteronuclear Spin-Spin Coupling. In the

unlabeled molecule, the methoxy protons appear as singlets. In TMBA-13C3, the
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C nucleus (spin 1/2) couples with the attached protons.

H NMR (Proton): The methoxy signal (normally

3.90 ppm) splits into a widely spaced doublet due to the large one-bond coupling constant (

).

Coupling Constant (

):

140–145 Hz.

Validation Check: If your

H NMR spectrum shows a singlet at 3.9 ppm, the labeling has failed. You must

observe a doublet with limbs separated by ~145 Hz.

Synthetic Route & Protocol
The most robust synthesis involves the exhaustive methylation of Gallic Acid (3,4,5-

trihydroxybenzoic acid) or Gallaldehyde using Iodomethane-13C (

CH

I). The protocol below uses Gallic Acid as the starting material due to its low cost and high
purity.

Reaction Logic (DOT Diagram)
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Figure 1: Synthetic Pathway for TMBA-13C3 from Gallic Acid
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Step-by-Step Protocol
Prerequisites: All glassware must be oven-dried. Work under inert atmosphere (

or Ar).[1]

Step A: Exhaustive Methylation
Dissolution: Dissolve 10.0 mmol of Gallic Acid in 50 mL of anhydrous Acetone.

Base Addition: Add 40.0 mmol (4 eq) of anhydrous Potassium Carbonate (

). The excess base ensures deprotonation of all phenolic hydroxyls and the carboxylic acid.

Label Addition: Add 35.0 mmol (3.5 eq) of Iodomethane-13C (

CH

I) via syringe. Note: This reagent is volatile and expensive; use a septum-sealed flask.

Reflux: Heat to reflux (approx. 60°C) for 24 hours.

Workup: Filter off inorganic salts. Evaporate acetone. The residue is Methyl 3,4,5-tri(

C-methoxy)benzoate.

Step B: Reduction to Alcohol
Suspend the ester from Step A in anhydrous THF.

Slowly add Lithium Aluminum Hydride (LiAlH
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, 1.1 eq) at 0°C.

Stir for 2 hours. Quench with Glauber’s salt or Fieser method.

Isolate 3,4,5-tri(

C-methoxy)benzyl alcohol.

Step C: Selective Oxidation to Aldehyde
Dissolve the alcohol in Dichloromethane (DCM).

Add Pyridinium Chlorochromate (PCC, 1.5 eq) or activated MnO

(10 eq).

Stir at room temperature until TLC shows consumption of alcohol (approx. 2-4 hours).

Purification: Filter through a pad of Celite/Silica. Recrystallize from Hexane/Ethyl Acetate.

Analytical Validation & Mass Spectrometry
For researchers using TMBA-13C3 as an Internal Standard, the Mass Spectrometry (MS)

profile is the primary validation tool.

Mass Shift Analysis
Unlabeled Parent Ion (

): m/z 196

Labeled Parent Ion (

): m/z 199

Shift: +3 Da

Fragmentation Logic (DOT Diagram)
The fragmentation pattern confirms the position of the label. In Electron Impact (EI) MS, the

loss of a methyl radical is common.
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Figure 2: Predicted MS Fragmentation of TMBA-13C3
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Interpretation: If you observe a loss of 15 Da (standard methyl) instead of 16 Da (

CH

), your labeling is incomplete or scrambling has occurred.

Applications in DMPK & Forensics
Metabolic Tracing (O-Demethylation)
TMBA derivatives undergo extensive hepatic metabolism, primarily O-demethylation by

Cytochrome P450 enzymes (CYP2D6, CYP3A4).

Using TMBA-13C3 allows researchers to track which specific methoxy group is removed.

Scenario: If the metabolite retains +2 Da shift (m/z 185 -> 187), one labeled methyl group

was removed.

Advantage: This distinguishes metabolic regioselectivity without synthesizing three different

regio-isomers.

Forensic Internal Standard

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b585679/docs?utm_src=pdf-body-img#technical-guide-chemical-structure-synthesis-of-3-4-5-trimethoxybenzaldehyde-13c3
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b585679?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


In the analysis of Mescaline or Trimethoprim in urine/plasma:

Spike the biological sample with a known concentration of TMBA-13C3 (or its derivative

Mescaline-13C3).

Extract (LLE or SPE).

Analyze via LC-MS/MS.

Calculate ratio of Analyte Area / IS Area.

Why 13C? Deuterated standards (

) often elute slightly earlier than the analyte on C18 columns due to weaker lipophilicity
(Chromatographic Isotope Effect).

C standards co-elute perfectly, mitigating matrix effects (ion suppression) at the exact
retention time of the analyte.
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(Generic placeholder for standard NMR reference texts).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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